Aminohexylguanidine sulfate

Description

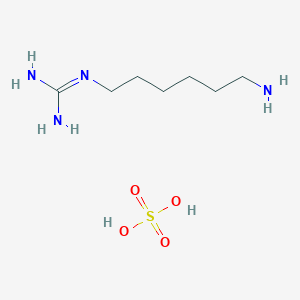

Aminohexylguanidine sulfate (CAS: Not explicitly provided; structurally inferred as a hexyl-substituted guanidine sulfate) is a nitrogen-containing organic compound characterized by a guanidine group linked to a hexylamine moiety via a carbon chain, stabilized by a sulfate counterion. Guanidine derivatives are renowned for their strong basicity and diverse applications in pharmaceuticals, biochemical research, and industrial synthesis .

Properties

IUPAC Name |

2-(6-aminohexyl)guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N4.H2O4S/c8-5-3-1-2-4-6-11-7(9)10;1-5(2,3)4/h1-6,8H2,(H4,9,10,11);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKMXFRHXUBXEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=C(N)N)CCN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aminohexylguanidine sulfate can be achieved through several methods. One common approach involves the reaction of hexylamine with cyanamide, followed by the addition of sulfuric acid to form the sulfate salt. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the formation of the desired product.

Another method involves the use of guanidine derivatives, where hexylamine is reacted with a guanidine precursor in the presence of a suitable catalyst. This method may require specific reaction conditions such as elevated temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The raw materials, such as hexylamine and cyanamide, are fed into the reactor, where they undergo controlled reactions to form the desired product. The final product is then purified and crystallized to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Aminohexylguanidine sulfate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form reduced guanidine derivatives.

Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted guanidine derivatives.

Scientific Research Applications

Aminohexylguanidine sulfate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.

Medicine: this compound has been investigated for its potential therapeutic applications, particularly in the treatment of certain medical conditions.

Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of aminohexylguanidine sulfate involves its interaction with specific molecular targets and pathways. It is known to block the release of norepinephrine from nerve terminals, thereby exerting sympatholytic effects. This action is mediated through its binding to specific receptors and inhibition of neurotransmitter release, leading to a decrease in blood pressure and other physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Derivatives

Chemical Structure and Properties

Aminohexylguanidine Sulfate

- Structure : Presumed to consist of a hexyl chain (-C6H13) attached to a guanidine group (NH2-C(=NH)-NH2) with a sulfate counterion.

- Solubility: Based on analogous guanidine sulfates (e.g., aminoguanidine hemisulfate), solubility in water is likely ~50 mg/mL, forming clear solutions .

Agmatine Sulfate (1-(4-Aminobutyl)guanidine sulfate)

- Structure : A four-carbon (butyl) chain linking the guanidine and amine groups.

- Solubility : Highly water-soluble (≥50 mg/mL), used in neurobiological studies due to its role in nitric oxide synthase inhibition .

1,6-Bis(guanidino)hexane Sulfate

- Structure : A hexane backbone with guanidine groups at both termini.

- Application : Acts as a crosslinking agent in polymer chemistry due to its bifunctional reactivity .

Aminoguanidine Hemisulfate

Physicochemical Comparison

*Note: this compound data inferred from structural analogs.

Biological Activity

Aminohexylguanidine sulfate, a derivative of guanidine, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential applications in various fields, supported by data tables and relevant research findings.

Target of Action

this compound primarily targets nitric oxide synthase (NOS) and reactive oxygen species (ROS). Its mechanism involves modulating cellular signaling pathways, which can significantly influence various cellular processes.

Mode of Action

The compound enhances the release of acetylcholine following nerve impulses, similar to other guanidine derivatives. This action may play a role in treating neuromuscular disorders by improving synaptic transmission.

Inhibition of NOS and ROS Production

this compound is recognized for its ability to inhibit NOS, leading to reduced production of nitric oxide, a critical signaling molecule in various physiological processes. Additionally, it decreases ROS levels, which are often implicated in oxidative stress and cellular damage.

Cellular Effects

The compound's effects on cell types include:

- Modulation of gene expression.

- Alteration of cellular metabolism.

- Influence on cell signaling pathways.

These effects can vary depending on the concentration and exposure duration, suggesting a dose-dependent response in biological systems.

Pharmacokinetics

Research indicates that this compound exhibits predictable pharmacokinetics akin to other aminoglycosides. Its absorption and distribution characteristics make it a candidate for therapeutic applications in medicine.

Research Applications

This compound has several applications across different domains:

| Field | Application |

|---|---|

| Chemistry | Used as a reagent in organic synthesis and as a building block for complex molecules. |

| Biology | Investigated for its biological activity and effects on cellular processes. |

| Medicine | Explored for potential therapeutic applications, particularly in neuromuscular disorders. |

| Industry | Employed in the production of industrial chemicals and as an intermediate in synthesis. |

Neuromuscular Disorders

In studies involving animal models of myasthenia gravis, this compound demonstrated significant improvements in muscle strength and endurance. Low doses effectively inhibited NOS without notable adverse effects, highlighting its therapeutic potential in treating muscle weakness associated with autoimmune conditions.

Oxidative Stress Reduction

A clinical study assessed the compound's efficacy in reducing oxidative stress markers in patients with chronic inflammatory diseases. Results indicated a marked decrease in ROS levels post-treatment, suggesting that this compound may have protective effects against oxidative damage.

Q & A

Basic: What are the recommended methodologies for synthesizing Aminohexylguanidine sulfate, and how can purity be validated?

Methodological Answer:

Synthesis typically involves guanidine derivatives and sulfonation agents under controlled pH and temperature. A common approach is reacting hexylamine with guanidine in sulfuric acid, followed by crystallization. To validate purity:

- Use High-Performance Liquid Chromatography (HPLC) to quantify impurities .

- Perform Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functional groups (e.g., -NH₂, -SO₄²⁻) .

- Compare melting points and solubility profiles with literature values (e.g., water solubility at 50 mg/mL ).

- Cross-reference data with authoritative databases like NIST Chemistry WebBook for spectral matches .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from variability in experimental conditions or assay sensitivity. To resolve discrepancies:

- Conduct systematic reviews following PRISMA guidelines to aggregate and compare datasets .

- Perform dose-response studies to identify non-linear effects, using standardized protocols (e.g., fixed incubation times, controlled cell lines) .

- Apply meta-analysis (Cochrane Handbook) to assess statistical heterogeneity and subgroup differences (e.g., pH, temperature effects) .

- Validate findings with orthogonal assays (e.g., enzymatic inhibition vs. cellular viability assays) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods for weighing and dissolution to avoid inhalation of particulate matter .

- Spill Management: Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .

- First Aid: For ingestion, rinse mouth and seek medical evaluation; for skin contact, wash with soap and water immediately .

Advanced: How should researchers design experiments to investigate the dual role of this compound as both an antioxidant and pro-oxidant?

Methodological Answer:

- Hypothesis-Driven Design: Frame competing hypotheses (e.g., redox-state dependency) and test under varying oxidative conditions (e.g., H₂O₂ exposure vs. hypoxia) .

- Control Variables: Include positive controls (e.g., N-acetylcysteine for antioxidant activity) and negative controls (untreated cells) .

- Multi-Omics Integration: Pair ROS quantification (via fluorescent probes) with transcriptomic profiling to identify pathways modulated by the compound .

- Kinetic Studies: Monitor time-dependent effects using stopped-flow spectroscopy to capture transient pro-oxidant intermediates .

Basic: What analytical techniques are most effective for characterizing the stability of this compound in aqueous solutions?

Methodological Answer:

- UV-Vis Spectroscopy: Track absorbance changes at 260 nm (guanidine moiety) over time .

- Mass Spectrometry (MS): Identify degradation products (e.g., hexylamine or sulfate ions) via LC-MS/MS .

- pH Stability Profiling: Incubate solutions across pH 3–9 and quantify intact compound using NMR (e.g., ¹H NMR for structural integrity) .

- Accelerated Stability Testing: Store samples at 40°C/75% RH and analyze degradation kinetics using Arrhenius equations .

Advanced: How can computational modeling enhance the understanding of this compound’s interaction with nitric oxide synthase (NOS)?

Methodological Answer:

- Molecular Docking: Use tools like AutoDock Vina to predict binding affinities at NOS active sites, referencing crystal structures (PDB ID: 1NOS) .

- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100 ns to assess stability and conformational changes .

- QSAR Modeling: Correlate structural analogs’ inhibitory activity (IC₅₀) with electronic descriptors (e.g., LogP, HOMO-LUMO gaps) .

- Validate In Silico Findings: Cross-check with enzymatic assays (e.g., NADPH consumption rates in NOS inhibition) .

Basic: What are the best practices for literature review formulation specific to this compound research?

Methodological Answer:

- Keyword Strategy: Combine terms like “this compound,” “nitric oxide synthase,” and “redox activity” across PubMed and SciFinder .

- Source Evaluation: Prioritize primary literature from journals like Journal of Medicinal Chemistry and cross-reference with NIST data .

- Citation Tracking: Use Google Scholar’s “Cited by” feature to identify seminal papers and recent advancements .

- Gap Analysis: Map existing studies to identify under-explored areas (e.g., long-term toxicity or synergistic drug effects) .

Advanced: How can researchers optimize experimental reproducibility when studying this compound’s pharmacokinetics?

Methodological Answer:

- Standardized Protocols: Adopt OECD guidelines for in vivo studies (e.g., fixed dosing intervals, matched animal strains) .

- Blinded Analysis: Use third-party labs for plasma concentration measurements via LC-MS to minimize bias .

- Data Transparency: Publish raw datasets in repositories like Zenodo, including metadata (e.g., storage conditions, solvent batches) .

- Inter-Lab Validation: Collaborate with external groups to replicate key findings, addressing variables like HPLC column types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.